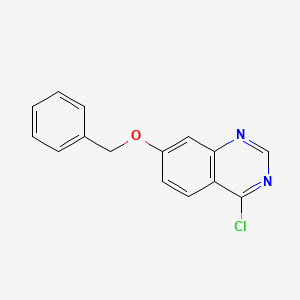

7-(Benzyloxy)-4-chloroquinazoline

Descripción

Historical Context and Significance of Quinazoline (B50416) Derivatives in Drug Discovery

The exploration of quinazoline derivatives for their therapeutic potential dates back several decades. Initially investigated for their antimalarial properties, the scope of their biological activities soon expanded dramatically. Today, quinazoline-based compounds are recognized for their broad spectrum of pharmacological effects, including anticancer, antihypertensive, antibacterial, and anticonvulsant activities. nih.govresearchgate.net This wide range of bioactivity has solidified the quinazoline nucleus as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity.

A notable early success in the therapeutic application of quinazoline chemistry was the development of prazosin, an alpha-blocker used to treat high blood pressure. This was followed by other successful antihypertensive agents like doxazosin (B1670899) and terazosin. However, the most significant impact of the quinazoline scaffold has arguably been in the field of oncology. The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib (B232) revolutionized the treatment of certain cancers, particularly non-small cell lung cancer. researchgate.net These drugs, built upon the 4-anilinoquinazoline (B1210976) framework, demonstrated the power of targeted therapy and the adaptability of the quinazoline core. nih.gov

The historical significance of quinazolines is not limited to their direct therapeutic applications. The study of their synthesis and chemical reactivity has also contributed significantly to the broader field of heterocyclic chemistry. The quest for more efficient and diverse synthetic routes to quinazoline derivatives continues to drive innovation in organic synthesis.

Overview of 7-(Benzyloxy)-4-chloroquinazoline as a Key Intermediate in Quinazoline Synthesis

Within the vast family of quinazoline-based compounds, this compound stands out as a crucial building block for medicinal chemists. Its structure is primed for synthetic elaboration, making it a valuable starting material for the creation of more complex and targeted therapeutic agents.

A prominent example of the importance of a closely related intermediate is the synthesis of the anticancer drug Vandetanib. In the synthesis of Vandetanib, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) serves as a key intermediate. researchgate.net This highlights the general strategy of using such substituted 4-chloroquinazolines to build complex drug molecules. While direct synthesis of a named drug from this compound is less commonly cited in readily available literature, its structural similarity to the Vandetanib intermediate underscores its potential.

Furthermore, research has demonstrated the use of a 7-benzyloxy substituted quinoline (B57606) core in the synthesis of a series of 1-substituted-7-benzyloxy-4,5-dihydro- researchgate.netatlantis-press.comfrontiersin.orgtriazolo[4,3-a]quinolines, which have shown significant anticonvulsant activity. nih.gov This provides strong evidence for the utility of the 7-benzyloxy moiety in creating neurologically active compounds based on a fused heterocyclic system.

The synthesis of this compound itself can be achieved through a multi-step process, often starting from a substituted anthranilic acid derivative. A general synthetic approach involves the cyclization to form the quinazolinone core, followed by chlorination to introduce the reactive chloro group at the 4-position. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-7-phenylmethoxyquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-15-13-7-6-12(8-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBUBKUDKGUCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Benzyloxy 4 Chloroquinazoline

Classical and Optimized Synthetic Pathways

Traditional synthetic routes form the foundation for producing 7-(Benzyloxy)-4-chloroquinazoline. These pathways are characterized by sequential reactions involving substitution, cyclization, and chlorination.

A well-established route to synthesize quinazoline (B50416) derivatives, including the target compound, begins with substituted benzoate (B1203000) esters. For instance, the synthesis of a closely related analog, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641), starts from methyl 4-hydroxy-3-methoxybenzoate. researchgate.netatlantis-press.com This process involves a five-step sequence:

Substitution: The phenolic hydroxyl group of the benzoate precursor is protected, typically via a benzylation reaction, to form a benzyl (B1604629) ether.

Nitration: A nitro group is introduced onto the benzene (B151609) ring.

Reduction: The nitro group is reduced to an amino group.

Cyclization: The resulting amino-substituted intermediate undergoes cyclization to form the quinazolinone ring system.

Chlorination: The final step involves the conversion of the quinazolinone to the desired 4-chloroquinazoline.

This entire sequence results in a total yield of approximately 29.2% for the methoxy-substituted analog. researchgate.netatlantis-press.com The structure of the final product is typically confirmed using analytical techniques such as ¹H NMR and Mass Spectrometry. researchgate.netatlantis-press.com

Table 1: Five-Step Synthesis from a Substituted Benzoate Precursor

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Substitution (Benzylation) | Protection of the hydroxyl group. |

| 2 | Nitration | Introduction of a nitro group for subsequent amination. |

| 3 | Reduction | Conversion of the nitro group to an amine. |

| 4 | Cyclization | Formation of the core quinazolinone ring structure. |

The final and crucial step in many classical syntheses is the regioselective chlorination of the corresponding 7-(benzyloxy)quinazolin-4(3H)-one intermediate. This transformation is critical as it introduces the reactive chlorine atom at the C4 position, which is a key site for further functionalization via nucleophilic aromatic substitution (SNAr) reactions. nih.govpreprints.org

The chlorination is typically achieved by treating the quinazolinone with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this purpose, often in the presence of a solvent like dimethylformamide (DMF). nih.govgoogle.com The reaction proceeds by converting the C4-keto group of the quinazolinone into the chloro functionality, yielding the target this compound. The selectivity of this reaction for the 4-position is a key feature of quinazolinone chemistry.

Table 2: Reagents for Chlorination of Quinazolin-4(3H)-one

| Reagent | Conditions | Role |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Often used with DMF, heated. | Converts the C4-keto group to a chloro group. |

Modern Advancements in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing quinazoline derivatives.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. frontiersin.org Compared to classical heating methods that can require long reaction times, microwave irradiation can significantly reduce the synthesis time from hours to minutes. nih.gov This technique has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives. nih.govresearchgate.net

Table 3: Comparison of Classical vs. Microwave-Assisted Synthesis

| Parameter | Classical Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Typically several hours (e.g., 12 h) nih.gov | Typically several minutes (e.g., 20 min) nih.gov |

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation frontiersin.org |

| Yields | Often lower nih.gov | Generally higher nih.govresearchgate.net |

| Conditions | Often harsh, high temperatures | Milder, controlled heating nih.gov |

The use of catalytic systems is another modern approach to enhance reaction efficiency, selectivity, and sustainability in quinazoline synthesis. Various catalysts have been explored for different steps of the synthesis. Transition-metal catalysts, for example, are widely reviewed for their role in constructing the quinazoline skeleton. nih.gov

In one-pot syntheses of quinazolin-4(3H)-ones from anthranilamide and acyl chlorides, antimony trichloride (B1173362) (SbCl₃) has been identified as an effective catalyst under microwave irradiation. researchgate.net This method boasts simplicity, mild conditions, and tolerance to various functional groups. For esterification steps that may be required in the synthesis of precursors, catalysts such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with 4-(dimethylamino)pyridine (DMAP) are commonly employed. nih.gov These catalytic approaches often lead to higher yields and cleaner reaction profiles compared to stoichiometric reactions.

Table 4: Catalytic Systems in Quinazoline Synthesis

| Catalyst | Reaction Step | Advantage | Reference |

|---|---|---|---|

| Antimony trichloride (SbCl₃) | One-pot synthesis of quinazolin-4(3H)-ones | Effective at low mol%, solvent-free conditions | researchgate.net |

| DCC / DMAP | Esterification of precursors | Efficient coupling for ester bond formation | nih.gov |

Chemical Transformations and Derivatization Strategies of 7 Benzyloxy 4 Chloroquinazoline

Nucleophilic Aromatic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of functional groups and building blocks, leading to the generation of diverse molecular libraries. The electron-withdrawing nature of the quinazoline ring system activates the C-4 position, facilitating attack by various nucleophiles.

Commonly employed nucleophiles include primary and secondary amines, which readily displace the chloride to form 4-aminoquinazoline derivatives. semanticscholar.orgnih.gov The reaction conditions for these substitutions are often mild, though they can be influenced by the nucleophilicity of the amine. nih.gov For instance, electron-rich amines tend to react under milder conditions compared to their electron-poor counterparts, which may necessitate longer reaction times or higher temperatures to achieve comparable yields. nih.govbeilstein-journals.org

Beyond simple amines, more complex nucleophiles can be utilized to construct elaborate molecular architectures. The versatility of the SNAr reaction at the C-4 position makes it a powerful tool for the synthesis of targeted compounds with specific biological activities.

Modifications of the Benzyloxy Moiety

The benzyloxy group at the C-7 position offers another site for chemical modification, primarily through debenzylation to reveal a hydroxyl group. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C). The resulting 7-hydroxy-4-substituted quinazoline can then serve as a precursor for further derivatization.

The newly exposed hydroxyl group can undergo a variety of reactions, including alkylation, to introduce different alkoxy side chains. For example, reaction with appropriate chloroalkanes in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can yield a range of 7-alkoxy-substituted quinazolines. sci-hub.se This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying the nature of the substituent at the C-7 position.

Construction of Substituted Quinazoline Analogs

The strategic combination of reactions at both the C-4 and C-7 positions of 7-(benzyloxy)-4-chloroquinazoline enables the synthesis of a vast array of substituted quinazoline analogs, including 4-anilinoquinazoline (B1210976) derivatives and fused quinazoline systems.

Synthesis of 4-Anilinoquinazoline Derivatives

A significant class of compounds derived from this compound are the 4-anilinoquinazolines. These are typically synthesized via a nucleophilic aromatic substitution reaction where an appropriately substituted aniline (B41778) displaces the C-4 chloro group. semanticscholar.orgsci-hub.se This reaction is a fundamental step in the synthesis of many kinase inhibitors. sci-hub.se

The reaction is often carried out in a suitable solvent, and in some cases, under microwave irradiation to expedite the process and improve yields. semanticscholar.orgnih.gov The nature of the substituents on the aniline ring can significantly influence the properties of the final compound. nih.gov

Table 1: Synthesis of 4-Anilinoquinazoline Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) | 4-Aminophenylbenzamide | N-(4-(7-benzyloxy-6-methoxyquinazolin-4-ylamino)phenyl)benzamide | sci-hub.se |

| 6-Bromo-4-chloro-2-phenylquinazoline | N-methylaniline | N-methyl-N-(6-bromo-2-phenylquinazolin-4-yl)aniline | nih.gov |

Preparation of Fused Quinazoline Systems

While the primary focus of derivatization often lies in substitutions at the C-4 and C-7 positions, the quinazoline core itself can be a platform for constructing more complex, fused heterocyclic systems. Although direct elaboration from this compound to form fused systems is less commonly detailed, the general principles of quinazoline chemistry allow for such possibilities. For instance, functional groups introduced at the C-4 or other positions can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of polycyclic structures. The synthesis of quinazolin-4(3H)-ones from anthranilamides is a well-established method that can be adapted to create fused systems. organic-chemistry.org

Utility of 7 Benzyloxy 4 Chloroquinazoline As a Pivotal Synthetic Intermediate

Development of Kinase Inhibitors and Anti-Cancer Agents

The quinazoline (B50416) scaffold is a well-established pharmacophore in the design of kinase inhibitors. researchgate.netgoogle.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. google.com By targeting specific kinases, it is possible to interfere with tumor growth and proliferation. 7-(Benzyloxy)-4-chloroquinazoline has emerged as a key starting material for the synthesis of numerous potent kinase inhibitors.

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of Vandetanib. researchgate.netatlantis-press.comatlantis-press.com Vandetanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of certain types of cancer. nih.govekb.eg The synthesis of Vandetanib typically involves the reaction of this compound with a suitable amine, followed by further chemical modifications. researchgate.netatlantis-press.com Several synthetic routes to Vandetanib have been developed, with many of them relying on this crucial quinazoline intermediate. atlantis-press.comatlantis-press.comnih.gov

A common synthetic approach involves a multi-step process starting from a substituted benzoate (B1203000). For instance, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641), a direct precursor to Vandetanib, was synthesized from methyl 4-hydroxy-3-methoxybenzoate in five steps, including substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2%. researchgate.netatlantis-press.comatlantis-press.com

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, making it a prime target for anti-cancer therapies. google.comnih.govnih.gov Quinazoline-based compounds have been at the forefront of EGFR inhibitor development, with drugs like gefitinib (B1684475) and erlotinib (B232) being prominent examples. nih.govnih.gov

This compound provides a versatile platform for the creation of novel EGFR inhibitors. sci-hub.se By reacting it with different anilines and other nucleophiles, chemists can generate a library of compounds with varying substituents, allowing for the fine-tuning of their inhibitory activity and selectivity. sci-hub.sefrontiersin.org For example, a series of 4-anilinoquinazoline-acylamino derivatives were designed and synthesized as dual inhibitors of EGFR and VEGFR-2, utilizing the 7-benzyloxy-4-chloroquinazoline scaffold. sci-hub.se

The development of resistance to first-generation EGFR inhibitors, often due to mutations like T790M, has driven the search for new and more effective compounds. nih.gov The flexibility of the quinazoline core, accessible through intermediates like this compound, is crucial in designing next-generation inhibitors that can overcome this resistance. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govfrontiersin.org The vascular endothelial growth factor receptor (VEGFR) family, particularly VEGFR-2, plays a central role in regulating angiogenesis. nih.govnih.gov Inhibiting VEGFR signaling is therefore a key strategy in cancer treatment. frontiersin.org

The 4-anilinoquinazoline (B1210976) scaffold, often derived from this compound, has proven to be effective in targeting VEGFR-2. nih.govekb.eg The design and synthesis of novel 4-aminoquinazoline derivatives as VEGFR-2 inhibitors have been reported, demonstrating the utility of this chemical framework. nih.gov By incorporating different functional groups, researchers can develop potent and selective VEGFR-2 inhibitors, some of which exhibit dual inhibitory activity against both EGFR and VEGFR-2. ekb.egsci-hub.se

Broad Applications in the Synthesis of Diverse Bioactive Heterocycles

The utility of this compound extends beyond the realm of kinase inhibitors. Its reactive nature makes it a valuable starting material for the synthesis of a wide range of other bioactive heterocyclic compounds. nih.govnih.gov N-heterocyclic compounds are prevalent in pharmaceuticals and natural products due to their diverse biological activities. beilstein-journals.org

The quinazoline core can be modified to create compounds with various therapeutic properties, including antimycobacterial and anti-inflammatory activities. nih.gov The ability to introduce different substituents at the 4-position of the quinazoline ring through nucleophilic substitution of the chlorine atom in this compound allows for the exploration of a vast chemical space and the discovery of new bioactive molecules. beilstein-journals.orgresearchgate.net

Structure Activity Relationship Sar Investigations of Quinazoline Derivatives Derived from 7 Benzyloxy 4 Chloroquinazoline

Structure-Activity Relationships for Kinase Inhibitory Potency and Selectivity

The versatility of the 7-(benzyloxy)-4-chloroquinazoline core allows for systematic modifications, leading to the discovery of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes. nih.gov

EGFR and VEGFR Inhibition Profiles

Derivatives of this compound have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key targets in cancer therapy. tbzmed.ac.ir

The development of dual EGFR and VEGFR-2 inhibitors is a promising strategy in cancer treatment. tbzmed.ac.irsci-hub.se Structure-activity relationship studies have revealed several key insights. For instance, the introduction of a 4-anilino group at the C-4 position of the quinazoline (B50416) ring is a common feature for potent EGFR and VEGFR-2 inhibition. nih.govsci-hub.se Further modifications to this aniline (B41778) moiety and the benzyloxy group at the C-7 position significantly influence the inhibitory activity.

Research has shown that the presence of small hydrophobic substituents, such as chlorine or a methyl group, on the terminal benzene (B151609) ring of the 4-anilino moiety can enhance inhibitory activity against both EGFR and VEGFR-2. nih.gov The substitution pattern on the aniline ring is also crucial, with 3,4-disubstitution often favoring EGFR inhibition and 2,4-disubstitution enhancing VEGFR-2 activity. nih.gov

The nature of the substituent at the C-7 position also plays a pivotal role. Replacing the benzyloxy group with other moieties can modulate the potency and selectivity of the compounds. For example, incorporating a 4-methyl-piperazine-containing residue at the C-7 position has been shown to result in high inhibitory activity towards EGFR. nih.gov In contrast, replacing the piperazine (B1678402) with morpholine (B109124) or piperidine (B6355638) leads to less potent EGFR inhibitors. nih.gov

Table 1: EGFR and VEGFR-2 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Modification | Target | IC50 (nM) |

| Reference Compound | Vandetanib | EGFR | 19.76 |

| VEGFR-2 | 33.26 | ||

| Derivative 1 | 2,4-dihalo substitution on aniline | VEGFR-2 | - |

| Derivative 2 | 3,4-dihalo substitution on aniline | EGFR | 5.9 |

| VEGFR-2 | 36.78 | ||

| Derivative 3 | 4-bromo-phenylethylidene-hydrazinyl at C-4 | EGFRwt | 46.1 |

| Reference Compound | Lapatinib | EGFRwt | 53.1 |

| IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data compiled from multiple studies. nih.gov |

Receptor-Interacting Protein Kinase (RIPK) Modulators

Recent studies have explored the potential of quinazoline derivatives as modulators of Receptor-Interacting Protein Kinases (RIPKs), such as RIPK2 and RIPK3, which are involved in inflammatory diseases and cancer. nih.gov Modifications at the C-6 and C-7 positions of the quinazoline core have been shown to influence both the potency and selectivity of these compounds against RIPK2 and RIPK3. nih.gov This highlights the tunability of the quinazoline scaffold for targeting different kinase families by strategic placement of substituents. nih.gov

Cyclin-Dependent Kinase (CDK) and Thymidylate Synthase (TS) Inhibition

The quinazoline framework has also been utilized to develop inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov Overactivation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets. nih.gov By modifying the quinazoline core, researchers have created compounds that can inhibit CDK2, a critical enzyme for cell cycle progression. nih.gov

Furthermore, some quinazoline derivatives have shown inhibitory activity against Thymidylate Synthase (TS), an enzyme crucial for DNA synthesis and repair. Dual inhibition of both CDKs and TS presents a multi-pronged approach to cancer therapy. The specific substitutions on the quinazoline ring are critical for achieving this dual inhibitory profile.

Positional and Substituent Effects on Biological Efficacy

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and its appended functionalities.

Strategic Modifications at the C-6 and C-7 Positions of the Quinazoline Core

The C-6 and C-7 positions of the quinazoline ring are particularly amenable to modification and significantly impact the biological efficacy of the resulting compounds. The introduction of electron-donating groups at these positions has been shown to increase the activity of certain quinazoline-based inhibitors. nih.gov

For instance, in the context of RIPK inhibitors, extensive modifications at these positions have led to compounds with altered selectivity and potency for RIPK2 and RIPK3. nih.gov This demonstrates that fine-tuning the electronic and steric properties of the C-6 and C-7 substituents is a key strategy for optimizing the biological profile of these derivatives. nih.gov Furthermore, the presence of a basic side chain at the C-6 or C-7 position can play a significant role in the cytotoxicity of these compounds. nih.gov

Influence of C-4 Substituents on Target Affinity

The substituent at the C-4 position of the quinazoline ring directly interacts with the hinge region of the kinase active site, making it a critical determinant of target affinity and selectivity. nih.gov The 4-anilino group is a common and effective substituent for achieving potent kinase inhibition. nih.gov

The nature of the aniline moiety itself can be varied to fine-tune the inhibitory profile. For example, the selectivity of quinazoline derivatives for HER2 over EGFR can be significantly influenced by the substituents on the aniline ring at the C-4 position. nih.gov The introduction of different functional groups on this aniline ring can lead to enhanced binding affinity and improved selectivity for the desired kinase target.

SAR in Additional Preclinical Therapeutic Areas

Beyond the well-established applications of quinazoline derivatives, ongoing research has unveiled their potential in other significant therapeutic domains. The versatility of the this compound core allows for the generation of novel compounds with promising activities against parasites, microbes, and viruses, as well as for the inhibition of key enzymes like phosphodiesterases.

Anti-Parasitic Activities (e.g., Antiplasmodial and Antileishmanial)

The development of new anti-parasitic agents is a global health priority. Quinazoline derivatives have emerged as a promising class of compounds in this area.

Research into the antiplasmodial properties of quinazoline derivatives has revealed important SAR insights. A study focused on 4-benzyloxy-2-trichloromethylquinazolines demonstrated that the nature of the substituent at the 4-position of the quinazoline ring significantly influences both efficacy and cytotoxicity. researchgate.netebi.ac.uk It was observed that molecules bearing a benzyloxy moiety were generally less cytotoxic than their counterparts with a phenoxy group at the same position. ebi.ac.uk This suggests that the presence of the benzyl (B1604629) group is a key determinant for a favorable therapeutic index.

Further investigations into 4-aminoquinoline (B48711) analogs have underscored the importance of the substituent at the 7-position. While these studies did not specifically use a benzyloxy group, they provide valuable context for the role of this position in antiplasmodial activity. For instance, the introduction of a phenylether substituent at the 7-position of the quinoline (B57606) ring in 4-aminoquinolines resulted in potent antimalarial activity against multi-drug resistant strains of Plasmodium falciparum. nih.gov Biaryl-containing subsets of these analogs showed consistently good potency against drug-resistant strains with favorable selectivity. nih.gov

The quest for effective antileishmanial drugs has also led researchers to explore quinazoline-based compounds. While direct SAR studies on this compound derivatives for antileishmanial activity are limited, research on related quinazoline and quinoline structures provides valuable insights. For instance, N²,N⁴-disubstituted quinazoline-2,4-diamines have shown low- to sub-micromolar potency against intracellular Leishmania. nih.gov Another study on 4-aminoquinoline (AMQ) derivatives against Leishmania amazonensis found that their activity against the intracellular amastigote form was stronger than against the promastigote form, with the most active compound, AMQ-j, showing an IC50 value of 2.4 μg/mL against amastigotes. nih.gov The mechanism of action for AMQ-j appears to involve the induction of mitochondrial dysfunction and oxidative stress in the parasite. nih.gov Although not directly derived from this compound, these findings highlight the potential of the broader quinoline and quinazoline scaffolds in antileishmanial drug discovery.

Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Quinazoline derivatives have been investigated for their potential in this domain, with several studies highlighting key structural requirements for activity.

General SAR studies on quinazolinone derivatives have indicated that substitutions at the 2 and 3-positions, the presence of a halogen atom at the 6 and 8-positions, and an amine or substituted amine at the 4-position can enhance antimicrobial activity. researchgate.net For example, a series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs showed that a compound with a 6,7-dimethoxy substitution and a benzyl group at the 3-position displayed broad-spectrum antimicrobial activity. nih.gov In another study, new derivatives incorporating an indole (B1671886) and a fluorinated aromatic ring at the 2 and 3-positions of the quinazolinone, respectively, were synthesized, with some showing activity against S. aureus. researchgate.net

While specific studies starting from this compound are not extensively reported, the general SAR principles for antimicrobial quinazolines suggest that modifications at the 4-position with various amine-containing moieties could be a promising strategy.

Preclinical Pharmacological and Mechanistic Studies of 7 Benzyloxy 4 Chloroquinazoline Derivatives

In Vitro Enzymatic Inhibition Assays

Derivatives of 7-(benzyloxy)-4-chloroquinazoline have been the subject of numerous in vitro enzymatic inhibition assays to determine their potential as therapeutic agents. A significant focus of this research has been on their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.

One area of investigation has been the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, synthetic modifications on a 6-furanylquinazoline scaffold, a related structure, showed that a 4-(3-fluorobenzyloxy)-3-haloanilino substitution resulted in the best enzyme potency and cellular selectivity for dual ErbB-1/ErbB-2 tyrosine kinase inhibition. researchgate.net Similarly, a series of novel VEGFR-2 inhibitors were generated by rearranging and replacing the arylcarbamoyl group in a lead compound with a urea (B33335) moiety, with compound T7 being the most potent with an IC50 value of 1.08 nM. researchgate.net The 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) is a key intermediate in the synthesis of Vandetanib, an EGFR inhibitor. researchgate.net

Furthermore, studies on 4-anilino-quinazoline derivatives, which share a core structure, have demonstrated potent inhibitory activity against EGFR. nih.govfrontiersin.org For example, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives with an (E)-propen-1-yl moiety showed significantly higher antiproliferative activity and EGFR kinase inhibition than reference drugs like gefitinib (B1684475) and lapatinib. nih.gov Another study on 6-arylureido-4-anilinoquinazoline derivatives revealed sub-micromolar inhibitory levels against EGFR, with compound 7i showing an IC50 of 17.32 nM. frontiersin.org

The inhibitory potential of these quinazoline (B50416) derivatives extends to other kinases as well. Some styrylquinazoline (B1260680) derivatives have shown inhibitory effects on ABL kinase, as well as Src family kinases like Lck, Src, Fyn, and CSK. nih.gov Additionally, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides, which are structurally related, have shown high affinity for PARP-1, Scr, and PI3K/mTOR targets in molecular docking studies. nih.gov

The following table summarizes the enzymatic inhibitory activities of some this compound derivatives and related compounds:

Table 1: In Vitro Enzymatic Inhibition of this compound Derivatives and Analogues

| Compound/Series | Target Enzyme(s) | Key Findings |

|---|---|---|

| 6-Furanylquinazoline with 4-(3-fluorobenzyloxy)-3-haloanilino | ErbB-1/ErbB-2 | Optimized dual inhibition. researchgate.net |

| Biphenyl urea derivatives (e.g., T7) | VEGFR-2 | Compound T7 showed an IC50 of 1.08 nM. researchgate.net |

| 6,7-Disubstituted 4-anilino-quinazolines | EGFR | Higher inhibitory activity than gefitinib and lapatinib. nih.gov |

| 6-Arylureido-4-anilinoquinazolines (e.g., 7i) | EGFR | IC50 of 17.32 nM for compound 7i. frontiersin.org |

| Styrylquinazoline derivatives (e.g., IS1, IS2) | ABL, Lck, Src, Fyn, CSK | Good inhibitory effects on Src family kinases. nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides (e.g., QTCA-1) | PARP-1, Scr, PI3K/mTOR | High affinity in molecular docking. nih.gov |

Cellular-Level Biological Evaluations

Assessment of Antiproliferative Activity in Cancer Cell Lines

The antiproliferative activity of this compound derivatives and their analogues has been extensively evaluated across a variety of cancer cell lines. These studies have consistently demonstrated the potential of this chemical scaffold to inhibit the growth of malignant cells.

For example, a novel quinazoline derivative, 04NB-03, effectively suppressed the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov Similarly, various 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity against a panel of cancer cell lines, including leukemia, lymphoma, and carcinoma cell lines, with GI50 values ranging from 0.4 to 8 µM. mdpi.comresearchgate.net

The antiproliferative effects are not limited to a specific cancer type. Studies have shown activity in breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116, SW480), lung cancer (A549, NCI-H1975), and prostate cancer cell lines. nih.govnih.govresearchgate.netnih.gov For instance, compound 18B, a 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivative, exhibited IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cells, respectively. nih.gov Another study found that 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) had better or equivalent activity against four different cancer cell lines compared to Gefitinib. nih.gov

The table below provides a summary of the antiproliferative activities of some of these compounds.

Table 2: Antiproliferative Activity of this compound Derivatives and Analogues in Cancer Cell Lines

| Compound/Series | Cancer Cell Line(s) | Key Findings (IC50/GI50 values) |

|---|---|---|

| 04NB-03 | Hepatocellular Carcinoma (HCC) | Effectively suppressed viability and proliferation. nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids (5d, 8d, 12d) | Leukemia, Lymphoma, Carcinoma | GI50 ranged from 0.4 to 8 µM. mdpi.comresearchgate.net |

| 4,7-Disubstituted 8-methoxyquinazoline derivative (18B) | HCT116, HepG2 | IC50 of 5.64 ± 0.68 μM (HCT116) and 23.18 ± 0.45 μM (HepG2). nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549, NCI-H1975, AGS, HepG2 | IC50 of 3.68, 10.06, 1.73, and 2.04 μM, respectively. nih.gov |

| 7-bromo-8-chloro-4-(4-fluorophenyl)-3-(3-methylpyridin-4-yl) researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]quinazolin-5(4H)-one derivative (8a) | MCF-7, SW480 | IC50 of 15.85 ± 3.32 µM (MCF-7) and 17.85 ± 0.92 µM (SW480). researchgate.net |

| 6-Arylureido-4-anilinoquinazoline derivative (7i) | A549, HT-29, MCF-7 | IC50 of 2.25, 1.72, and 2.81 μM, respectively. frontiersin.org |

Analysis of Cell Cycle Perturbations

Several derivatives of this compound have been shown to exert their antiproliferative effects by inducing cell cycle arrest, a critical mechanism for preventing cancer cell division.

A notable example is the quinazoline derivative 04NB-03, which was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov Similarly, another study on a ciprofloxacin (B1669076) derivative bearing a piperazin-1-yl quinazoline moiety reported cell cycle arrest at the G2/M phase in both HCT 116 and A549 cancer cells. nih.gov

In contrast, some related compounds induce arrest at different phases of the cell cycle. For instance, treatment of MCF-7 cells with certain 7-chloroquinoline-1,2,3-triazoyl carboxamides resulted in a G0/G1 cycle arrest. nih.gov Chloroquine, a related 7-chloroquinoline, was shown to induce S phase arrest in NB4 acute promyelocytic leukemia cells. nih.gov

The ability of these compounds to halt the cell cycle at various checkpoints highlights their potential as anticancer agents that can interfere with the uncontrolled proliferation of cancer cells.

Table 3: Cell Cycle Perturbations Induced by this compound Derivatives and Analogues

| Compound/Series | Cancer Cell Line(s) | Phase of Cell Cycle Arrest |

|---|---|---|

| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M phase. nih.gov |

| 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative | HCT 116, A549 | G2/M phase. nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | MCF-7 | G0/G1 phase. nih.gov |

| Chloroquine | NB4 (Acute Promyelocytic Leukemia) | S phase. nih.gov |

| 4',7-dimethoxyflavanone | MCF-7 | G2/M phase. nih.gov |

Characterization of Apoptotic Pathways

In addition to halting cell cycle progression, many this compound derivatives have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells.

The quinazoline derivative 04NB-03 was shown to induce apoptosis in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov This apoptotic induction was found to be dependent on the generation of reactive oxygen species (ROS). nih.gov

Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives, such as QTCA-1, induced significant apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov After 24 hours of treatment with compound 12d, a 7-chloro-4-aminoquinoline-benzimidazole hybrid, HuT78 cells showed disruption of the mitochondrial membrane potential and apoptosis. mdpi.com

The apoptotic process often involves the activation of caspases, a family of proteases that execute programmed cell death. For example, treatment with certain benzodiazepine (B76468) derivatives, which can be structurally related to quinazolines, led to the induction of apoptosis. researchgate.net Chloroquine treatment in NB4 cells resulted in the upregulation of pro-apoptotic proteins like Bax and Bim and downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, along with increased expression of cleaved caspase-9, indicating activation of the intrinsic mitochondrial pathway of apoptosis. nih.gov

Table 4: Apoptosis Induction by this compound Derivatives and Analogues

| Compound/Series | Cancer Cell Line(s) | Key Apoptotic Events |

|---|---|---|

| 04NB-03 | Hepatocellular Carcinoma (HCC) | ROS-dependent apoptosis. nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1) | MDA-MB-231 (Triple Negative Breast Cancer) | Significant apoptosis induction (80.4% dead cells). nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 | Disruption of mitochondrial membrane potential. mdpi.com |

| Chloroquine | NB4 (Acute Promyelocytic Leukemia) | Upregulation of Bax and Bim, downregulation of Bcl-2 and Mcl-1, increased cleaved caspase-9. nih.gov |

| 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative | HCT 116, A549 | Induction of apoptosis. nih.gov |

Investigation of Molecular Target Engagement and Signaling Pathway Modulation

The anticancer effects of this compound derivatives are rooted in their ability to engage specific molecular targets and modulate key signaling pathways that are often dysregulated in cancer.

A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.govnih.gov The quinazoline scaffold has shown a high affinity for the active site of EGFR kinase. nih.gov For instance, radioiodinated 4-(3-iodophenoxy)-6,7-diethoxyquinazoline was developed as a ligand for EGFR-TK imaging, indicating direct engagement with the target. nih.gov Western blotting experiments have further supported the action of these compounds through the EGFR pathway. nih.gov

Beyond EGFR, these derivatives have been shown to interact with other important signaling molecules. Molecular docking studies with 7-chloroquinoline-1,2,3-triazoyl carboxamides suggested a high affinity for PARP-1, Scr, and PI3K/mTOR, all of which are critical components of cancer-related signaling pathways. nih.gov The PI3K/AKT and MAPK signaling pathways, which are central to cell survival and proliferation, have been shown to be suppressed by fangchinoline (B191232) derivatives, which share some structural similarities. nih.gov

Furthermore, some 4,7-disubstituted 8-methoxyquinazoline derivatives have been shown to interact with active site residues of β-catenin, thereby disrupting β-catenin/TCF4 interactions, a key pathway in colon cancer. nih.gov The modulation of these diverse signaling pathways underscores the multifaceted mechanisms through which this compound derivatives can exert their anticancer effects.

Advanced Analytical and Spectroscopic Characterization in Quinazoline Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is the cornerstone for the molecular-level investigation of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of information that, when combined, create a detailed portrait of the molecule's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to map the carbon-hydrogen framework of a molecule.

For 7-(Benzyloxy)-4-chloroquinazoline, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different sets of protons. The aromatic protons on the quinazoline (B50416) and benzyl (B1604629) rings would appear in the downfield region (typically δ 6.5-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. The methylene (B1212753) (-CH₂-) protons of the benzyloxy group would produce a characteristic singlet around δ 5.0-5.5 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound would yield a distinct signal. The chemical shifts would differentiate the carbons of the quinazoline core, the benzyl group, and the methylene bridge.

Table 1: Hypothetical ¹H NMR Data for this compound This table illustrates the type of data expected from ¹H NMR analysis; specific values are not available from the searched sources.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~8.8 | s | H-2 |

| ~8.2 | d | H-5 |

| ~7.5 | m | Phenyl H (benzyl) |

| ~7.4 | d | H-6 |

| ~7.3 | s | H-8 |

Table 2: Hypothetical ¹³C NMR Data for this compound This table illustrates the type of data expected from ¹³C NMR analysis; specific values are not available from the searched sources.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~162 | C-7 |

| ~154 | C-4 |

| ~153 | C-2 |

| ~150 | C-8a |

| ~135 | C-ipso (benzyl) |

| ~129 | C-para/ortho (benzyl) |

| ~128 | C-meta (benzyl) |

| ~125 | C-5 |

| ~120 | C-4a |

| ~118 | C-6 |

| ~108 | C-8 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used for quinazoline derivatives.

For this compound (molar mass: 270.71 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. A typical ESI-MS analysis run in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 271.7. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern (an M+2 peak with roughly one-third the intensity of the M peak). While this analysis is routine, specific experimental mass spectra for this compound are not widely published.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. These would include C=N and C=C stretching vibrations from the quinazoline ring system (typically in the 1600-1450 cm⁻¹ region), C-O-C stretching from the benzyloxy ether linkage (around 1250-1050 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for this compound This table illustrates the type of data expected from IR analysis based on functional group correlations; specific values are not available from the searched sources.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| ~1615, ~1570, ~1500 | C=C / C=N Stretch | Quinazoline/Aromatic Rings |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1040 | C-O-C Symmetric Stretch | Aryl Ether |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is indispensable for both the purification of synthetic products and the assessment of their purity. For an intermediate like this compound, column chromatography is the standard method for purification after a chemical reaction. In this technique, the crude product mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (mobile phase), which is a specific solvent or mixture of solvents, is used to move the components through the column at different rates, allowing for their separation. The selection of the eluent system (e.g., mixtures of hexane (B92381) and ethyl acetate) is optimized to achieve efficient separation of the desired product from unreacted starting materials or byproducts.

Once purified, the purity of the compound is often assessed by methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). HPLC, in particular, provides quantitative information on purity by separating the compound on a high-efficiency column and detecting it as it elutes. A pure sample would ideally show a single, sharp peak in the chromatogram. While these methods are standard practice, specific published protocols and chromatograms for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure and connectivity by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. It also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a successful crystal structure analysis would confirm the planarity of the quinazoline ring system and the spatial orientation of the benzyloxy substituent relative to the core. However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging. A review of the current scientific literature and crystallographic databases did not yield a published crystal structure for this compound.

Computational Chemistry and Molecular Modeling Approaches in Quinazoline Drug Discovery

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme. For quinazoline (B50416) derivatives, docking studies are crucial for elucidating the binding modes responsible for their therapeutic effects.

In studies of analogous 4-benzyloxy-quinazoline derivatives, molecular docking has been instrumental in identifying key interactions within the binding pockets of various enzymes. For instance, in the context of antimalarial drug discovery, docking studies on 4-benzyloxy-2-trichloromethylquinazoline derivatives against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) revealed high binding affinities. These studies highlighted the importance of specific amino acid residues, such as Leu46, Asp54, Ser111, and Thr185, in forming stable ligand-receptor complexes. researchgate.net While specific docking studies on 7-(Benzyloxy)-4-chloroquinazoline are not extensively reported, it is anticipated that the benzyloxy moiety would play a significant role in establishing hydrophobic interactions within a target's binding site, while the quinazoline core could form crucial hydrogen bonds.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the target protein. For the aforementioned 4-benzyloxy-2-trichloromethylquinazoline derivatives, MD simulations over 100 nanoseconds demonstrated that the complexes with PfDHFR-TS remained stable, confirming the favorable interactions predicted by docking. researchgate.net Such simulations are critical for validating the initial docking poses and for understanding the thermodynamic aspects of ligand binding.

Interactive Table: Representative Molecular Docking and Dynamics Data for Benzyloxy-Quinazoline Analogs

| Compound Derivative | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | MD Simulation Stability |

|---|---|---|---|---|

| 4-Benzyloxy-2-trichloromethylquinazoline | PfDHFR-TS | Leu46, Asp54, Ser111, Thr185 | -9.869 | Stable over 100 ns |

| Quinazolinone Analog | AKT1 | TYR46, ARG59, PRO176 | -7.6 | Stable |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For quinazoline derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. In a study on 4-benzyloxy-2-trichloromethylquinazoline derivatives as antimalarial agents, a QSAR model was developed using multiple linear regression (MLR) and partial least squares (PLS) statistics. The model indicated that the biological activity (pIC50) was linearly related to descriptors such as GATS4e, SpMax AEA(ed), and Mor28e, and inversely related to ATS6m and ATSC7m. researchgate.net The robustness of this QSAR model was confirmed through internal and external validation, demonstrating its predictive power. researchgate.net

While a specific QSAR model for this compound has not been detailed in the literature, the principles from related studies can be applied. Key descriptors likely to influence its activity would include those related to its size, shape, lipophilicity (logP), and electronic properties, such as the distribution of charges across the molecule. The benzyloxy group would significantly contribute to the lipophilicity and steric bulk, while the chloro- and nitrogen atoms of the quinazoline ring would influence the electronic and hydrogen-bonding characteristics.

Theoretical Calculations for Reaction Mechanism Elucidation and Electronic Properties

Theoretical calculations, often employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov These methods can provide insights into reaction mechanisms, molecular geometries, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For quinazoline derivatives, DFT calculations have been used to explore their chemical reactivity. researchgate.net The electronic properties of this compound are dictated by its constituent parts. The quinazoline core is an electron-withdrawing system, while the benzyloxy group can act as an electron-donating group through resonance. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, a common step in the synthesis of more complex quinazoline derivatives. nih.gov

The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. aimspress.com For a molecule like this compound, the HOMO is likely to be located on the electron-rich benzyloxy and quinazoline rings, while the LUMO may be centered on the quinazoline core, particularly the C4 position bearing the chlorine atom. acs.org The molecular electrostatic potential (MEP) map, another output of theoretical calculations, can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Interactive Table: Calculated Electronic Properties of a Representative Quinazoline Analog

| Property | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital |

In Silico Prediction of Pharmacokinetic Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction tools have become an integral part of the drug discovery process, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.net

For quinazoline derivatives, various in silico tools can be used to predict their ADMET properties. nih.govnih.gov Based on general principles and data from related compounds, it is possible to make some predictions for this compound. The benzyloxy group is expected to increase its lipophilicity, which could enhance its absorption but might also lead to higher plasma protein binding and lower solubility. The quinazoline core is generally metabolically stable, but specific metabolic pathways would need to be predicted using specialized software that considers potential sites of oxidation, hydrolysis, and conjugation.

Predictions based on Lipinski's Rule of Five are often used as an initial filter for drug-likeness. nih.gov A molecule is more likely to be orally bioavailable if it has a molecular weight under 500, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. This compound would likely adhere to these rules, suggesting good potential for oral bioavailability.

Interactive Table: Predicted ADMET Properties for a Representative Quinazoline Analog

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | Good | Ability to cross into the central nervous system |

| Human Intestinal Absorption | High | Likelihood of being absorbed from the gut |

| Carcinogenicity | Non-carcinogen | Predicted to not cause cancer |

Future Directions and Emerging Research Avenues for 7 Benzyloxy 4 Chloroquinazoline and Its Analogs

Design and Synthesis of Multi-Targeted and Hybrid Quinazoline (B50416) Systems

The complexity of diseases like cancer and Alzheimer's has spurred the development of multi-targeted agents that can modulate several pathological pathways simultaneously. nih.govnih.gov Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a key strategy in this endeavor. researchgate.netrsc.org This approach aims to create synergistic effects, enhance potency, and potentially overcome drug resistance. rsc.org

Researchers are actively creating hybrid compounds by linking the quinazoline core with other biologically active heterocycles. Notable examples include:

Quinazoline-Triazole Hybrids: These have been designed as multi-target anticancer agents, showing inhibitory activity against EGFR, VEGFR-2, and Topoisomerase II. nih.gov In one study, quinazoline-1,2,3-triazole hybrids demonstrated potent anticancer capacity against several cancer cell lines. nih.gov Other research has identified quinazoline derivatives with a 1,2,3-triazole moiety that target both MET and PDGFRA kinases. nih.gov

Quinazoline-Thiazole Hybrids: By combining the quinazoline core with a thiazole (B1198619) ring, scientists have developed potential anti-angiogenic agents that target VEGFR2. nih.gov

Quinazoline-Sulfonamide Hybrids: Fusing a benzenesulfonamido moiety to the quinazolinone backbone has yielded potent cytotoxic agents. rsc.org

Quinazoline-Hydroxamic Acid Hybrids: These hybrids have been synthesized to act as dual inhibitors of VEGFR-2 and histone deacetylase (HDAC), showing promise in cancer therapy. rsc.org

Quinazolinone-Isoxazoline Hybrids: The combination of these two pharmacophores through cycloaddition reactions is being explored to generate novel compounds with enhanced biological activity. consensus.app

The design of these hybrid systems often involves using the quinazoline core to bind to the hinge region of kinases, while the attached pharmacophore interacts with other key domains or separate biological targets. nih.gov This multi-pronged approach is considered a promising strategy for developing more effective combination therapies within a single molecule. rsc.org

| Hybrid System | Target(s) | Therapeutic Potential | Reference |

|---|---|---|---|

| Quinazoline-Triazole | EGFR, VEGFR-2, Topo II | Anticancer | nih.gov |

| Quinazoline-Triazole | MET, PDGFRA | Anticancer | nih.gov |

| Quinazoline-Thiazole | VEGFR2 | Anti-angiogenic, Anticancer | nih.gov |

| Quinazoline-Sulfonamide | Cytotoxic Agent | Anticancer | rsc.org |

| Quinazoline-Hydroxamic Acid | VEGFR-2, HDAC | Anticancer | rsc.org |

Exploration of Novel Biological Targets Beyond Current Focus

While quinazolines are well-established as kinase inhibitors for cancer treatment, their therapeutic reach is expanding to new biological targets and disease areas. nih.govnih.govbiomedres.us This diversification highlights the versatility of the quinazoline scaffold. nih.govnih.gov

Emerging targets and applications include:

Neurodegenerative Diseases: In the context of Alzheimer's disease, quinazoline derivatives are being designed as multi-targeting agents that inhibit both human cholinesterases (hChE) and β-secretase (hBACE-1), key enzymes in the disease's pathology. nih.gov

Diabetes: Certain quinazolinone derivatives have been investigated for their ability to inhibit alpha-glucosidase, an enzyme involved in glucose metabolism, indicating their potential as anti-diabetic agents. wisdomlib.org

DNA Repair Pathways: Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in DNA repair and a promising target for cancer therapy. biomedres.us Researchers have developed 2-substituted-quinazolinones that show a high affinity for inhibiting PARP-1. nih.gov

Immunotherapy: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the STING pathway, which is critical for innate immunity. Quinazoline-based scaffolds have been explored as ENPP1 inhibitors to enhance STING-mediated anti-tumor immunity, although overcoming cell permeability issues remains a focus. acs.org

Other Kinases: Beyond the well-known EGFR and VEGFR, research has identified novel quinazoline derivatives that inhibit other oncogenic kinases such as MET, PDGFRA, FLT3, and Aurora kinases, opening new avenues for targeted cancer therapy. nih.govresearchgate.net

Anticonvulsant Activity: Novel quinazoline derivatives, including hydrazine (B178648) carbothioamide and benzene (B151609) sulfonohydrazide derivatives, have shown potential as anticonvulsants for treating conditions like epilepsy. wisdomlib.org

This expansion into new therapeutic areas demonstrates the ongoing effort to unlock the full potential of quinazoline-based compounds against a wider range of human diseases. nih.govwisdomlib.org

Development of Sustainable and Green Synthetic Methodologies

In line with the principles of green chemistry, significant efforts are being made to develop environmentally benign, efficient, and sustainable methods for synthesizing quinazoline derivatives. jnanoworld.com These modern approaches aim to minimize waste, avoid hazardous reagents and solvents, and reduce energy consumption compared to traditional multi-step methods. mdpi.comnih.gov

Key green synthetic strategies include:

Use of Eco-Friendly Solvents: Researchers have successfully used water as a solvent for the synthesis of quinazolinones, facilitated by a water-soluble palladium catalyst. toho-u.ac.jp Another approach utilizes 2-methyl tetrahydrofuran (B95107) (2-MeTHF) as a greener alternative to conventional solvents like THF. nih.gov

Nanocatalysis: Heterogeneous nanocatalysts are gaining traction as they offer high surface area, leading to rapid reactions under mild conditions, and can be easily recovered and reused. jnanoworld.com Examples include curcumin-sensitized TiO₂ nanoparticles for visible-light-driven photocatalysis and magnetically recoverable palladium catalysts for multicomponent reactions. mdpi.comfrontiersin.org These catalysts are often less toxic and more cost-effective. jnanoworld.comfrontiersin.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times (from hours to minutes) and improve product yields and purities, often eliminating the need for further purification. nih.govimpactfactor.org

Metal- and Oxidant-Free Reactions: To avoid toxic heavy metals and harsh oxidants, new methods are being developed. One such method involves a metal-free oxidative condensation of o-aminobenzylamines and benzylamines using salicylic (B10762653) acid as an organocatalyst and atmospheric oxygen as the oxidant. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient. jnanoworld.com Green MCRs for quinazolinone synthesis have been developed using eco-friendly solvent systems like PEG/water with a recyclable magnetic catalyst, offering excellent atom economy and mild reaction conditions. frontiersin.org

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also accelerate the drug development process by simplifying procedures and reducing waste. jnanoworld.comtoho-u.ac.jp

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Uses microwave energy to heat reactants. | Reduced reaction time, higher yields, high purity. | nih.gov |

| Nanocatalysis (e.g., Magnetic Pd) | Employs reusable nanoparticle-based catalysts. | High efficiency, easy catalyst recovery, mild conditions, low toxicity. | jnanoworld.comfrontiersin.org |

| Photocatalysis (e.g., Curcumin-TiO₂) | Uses visible light and a natural dye-sensitized catalyst. | Sustainable, environmentally friendly, high efficiency. | mdpi.com |

| Organocatalysis | Uses a metal-free organic catalyst (e.g., salicylic acid). | Avoids toxic metals, uses atmospheric oxygen, high atom economy. | nih.gov |

| Aqueous Synthesis | Uses water as the reaction solvent. | Eliminates toxic organic solvents, environmentally friendly. | toho-u.ac.jp |

Integration of Systems Biology and Artificial Intelligence in Quinazoline Research

The integration of artificial intelligence (AI), machine learning (ML), and systems biology is revolutionizing pharmaceutical research, including the discovery and development of quinazoline-based drugs. jddtonline.infonih.govijirt.org These computational tools can process vast datasets to identify patterns, predict properties, and design novel molecules, significantly accelerating the research pipeline while reducing costs. ijirt.orgnih.gov

Applications in quinazoline research include:

Target Identification and Validation: AI algorithms analyze complex biological data to identify and validate novel therapeutic targets for quinazoline derivatives. nih.gov

Virtual Screening and Hit Identification: Machine learning and deep learning models are used for the virtual screening of massive chemical libraries to identify promising "hit" compounds with a higher probability of success, shortening the initial discovery phase. nih.govjsr.org

Predictive Modeling (ADMET Properties): AI can build models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinazoline analogs. jddtonline.infonih.gov This allows researchers to prioritize compounds with better drug-like properties early in the design process.

De Novo Drug Design: Generative AI models can design entirely new quinazoline-based molecules optimized for specific targets and desired pharmacological profiles. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational tools like 2D-QSAR (Quantitative Structure-Activity Relationship) help elucidate the relationship between the chemical structure of quinazoline derivatives and their biological activity, guiding the optimization of lead compounds. researchgate.net

Molecular Dynamics Simulations: In silico techniques such as molecular docking and molecular dynamics simulations are used to understand how quinazoline compounds bind to their target proteins at the atomic level, providing insights for rational drug design. nih.gov

By leveraging these advanced computational approaches, researchers can navigate the vast chemical space more effectively, leading to the faster development of safer and more potent quinazoline-based therapeutics. ijirt.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-(Benzyloxy)-4-chloroquinazoline, and what critical parameters must be controlled during synthesis?

- Methodology : A common route involves dissolving intermediates in polar aprotic solvents (e.g., acetonitrile or N-methyl-2-pyrrolidinone) under inert atmospheres. For example, heating to 80°C with degassing (150 mbar vacuum followed by nitrogen pressurization at 21.6 bar) ensures oxygen-free conditions, critical for preventing side reactions . Monitoring reaction progress via TLC or HPLC is essential to confirm intermediate formation before introducing the benzyloxy group.

Q. How is structural confirmation of this compound achieved post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : To verify substitution patterns (e.g., benzyloxy protons at δ 5.2–5.4 ppm, aromatic protons in quinazoline core).

- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in quinazoline derivative studies .

- Mass spectrometry (HRMS) : To validate molecular ion peaks ([M+H]+ or [M+Na]+) and isotopic patterns consistent with chlorine presence.

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Moisture-sensitive due to the chloroquinazoline core; use desiccants in storage containers. Avoid prolonged exposure to ambient oxygen, which may lead to hydrolysis or oxidation .

Advanced Research Questions

Q. How can solvent and catalyst selection improve the yield of this compound in nucleophilic substitution reactions?

- Methodology :

- Solvent optimization : High-polarity solvents (e.g., DMF or DMSO) enhance nucleophilicity of the benzyloxy group but may increase side reactions. A balance is achieved using acetonitrile with controlled heating .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for deprotection steps) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate benzylation.

- Yield analysis : Compare reaction outcomes using DOE (Design of Experiments) to identify optimal parameters .

Q. What computational strategies predict the binding affinity of this compound derivatives to tyrosine kinase receptors?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions between the quinazoline core and kinase ATP-binding pockets. Focus on hydrogen bonding (e.g., chloro group with Lysine residues) and π-π stacking (benzyloxy group with hydrophobic pockets) .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and free-energy landscapes (MM-PBSA/GBSA) .

Q. How do conflicting reports on the biological activity of quinazoline derivatives inform structure-activity relationship (SAR) studies?

- Methodology :

- Systematic SAR : Synthesize analogs with varying substituents (e.g., methoxy vs. benzyloxy at position 7) and test against kinase panels (e.g., EGFR, VEGFR).

- Data reconciliation : Address discrepancies by standardizing assay conditions (e.g., cell line selection, IC50 measurement protocols). For example, anti-cancer activity in one study vs. no activity in another may stem from differential cell permeability or metabolic stability.

- Meta-analysis : Cross-reference published IC50 values and pharmacokinetic data to identify outliers and refine SAR hypotheses .

Q. What analytical techniques resolve impurities in this compound batches?

- Methodology :

- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in water with 0.1% formic acid) to separate and identify by-products (e.g., dechlorinated analogs or benzyl alcohol adducts).

- NMR spiking : Add authentic samples of suspected impurities to confirm peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.